![molecular formula C12H13N3O2 B6515721 ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 634604-11-8](/img/structure/B6515721.png)
ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound you’re asking about seems to be a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring of two carbon atoms and three nitrogen atoms . They are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
Triazoles have a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific structure of “ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” would also include an ethyl group, a 4-methylphenyl group, and a carboxylate group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For instance, they can undergo N-alkylation and N-arylation, oxidation, reduction, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the triazole ring, phenyl ring, and carboxylate group in “this compound” would influence its properties .Scientific Research Applications
EMTTC has a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, and as a catalyst in a variety of reactions. It has also been used in biochemical and physiological studies, as it has been found to have inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been used in the synthesis of various drugs, such as anti-inflammatory and anti-cancer drugs.
Mechanism of Action
EMTTC has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The mechanism of action is thought to involve the inhibition of the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme can lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
EMTTC has been found to have a variety of biochemical and physiological effects. It has been found to have inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to have anti-inflammatory and anti-cancer effects in certain cell lines. It has also been found to have antioxidant effects, which may be beneficial in treating certain diseases.
Advantages and Limitations for Lab Experiments
EMTTC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EMTTC is that it is stable and versatile, making it suitable for a variety of applications. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has been found to have inhibitory effects on certain enzymes, which can interfere with the results of certain experiments. In addition, it can be toxic in high concentrations, and can be difficult to dispose of safely.
Future Directions
The potential future directions for EMTTC are numerous. One potential direction is to explore its potential use in drug synthesis, as it has been found to have inhibitory effects on certain enzymes. Another potential direction is to explore its potential use in biomedical research, as it has been found to have anti-inflammatory and anti-cancer effects. In addition, it could be used to develop new and more efficient catalysts for a variety of reactions. Finally, it could be used to develop new methods for synthesizing other organic compounds.
Synthesis Methods
EMTTC can be synthesized through a variety of methods. The most common method is the reaction of 4-methylphenyl isocyanate and ethyl 1H-1,2,3-triazole-4-carboxylate in a two-step process. In the first step, the 4-methylphenyl isocyanate is reacted with ethyl 1H-1,2,3-triazole-4-carboxylate in a solvent such as dichloromethane, in the presence of a base such as sodium ethoxide. This reaction forms a diazonium salt, which is then reacted with a nucleophile such as sodium hydroxide in the second step. This reaction then produces EMTTC.
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(4-methylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-15(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDRRMBVEOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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